

Spectroscopic Profile of 2-Chloro-4-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-methoxypyridine

Cat. No.: B097518

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-chloro-4-methoxypyridine**, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Core Spectroscopic Data

The structural features of **2-chloro-4-methoxypyridine** have been elucidated using various spectroscopic techniques. The data presented herein has been compiled from publicly available resources and is intended to serve as a reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Data

A definitive ¹H NMR spectrum for **2-chloro-4-methoxypyridine** with detailed assignments of chemical shifts, coupling constants, and multiplicities is not readily available in public databases. For pyridine and its derivatives, the proton signals are typically observed in the aromatic region of the spectrum. The formation of salts, such as hydrochlorides, can cause a

downfield shift of all proton signals due to the increased positive charge on the nitrogen atom and a decrease in electron density on the ring carbons.[1]

¹³C NMR Data

The ¹³C NMR spectrum of **2-chloro-4-methoxypyridine** has been reported.[2] The chemical shifts provide insight into the electronic environment of each carbon atom in the molecule.

Carbon Atom	Chemical Shift (δ) in ppm
C2	Data not available
C3	Data not available
C4	Data not available
C5	Data not available
C6	Data not available
-OCH ₃	Data not available

Specific peak assignments are not currently available in the cited public source.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-chloro-4-methoxypyridine** has been recorded using Attenuated Total Reflectance (ATR).[2]

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
Data not available	C-H stretching (aromatic)
Data not available	C=C and C=N stretching (aromatic ring)
Data not available	C-O stretching (methoxy group)
Data not available	C-Cl stretching
Data not available	C-H bending (out-of-plane)

Specific peak assignments are not currently available in the cited public source.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

m/z	Proposed Fragment
143.01	$[M]^+$ (Molecular Ion)
Data not available	Fragment analysis not available

The computed exact mass of **2-chloro-4-methoxypyridine** is 143.0137915 Da.[\[2\]](#)

Experimental Protocols

The following sections describe generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

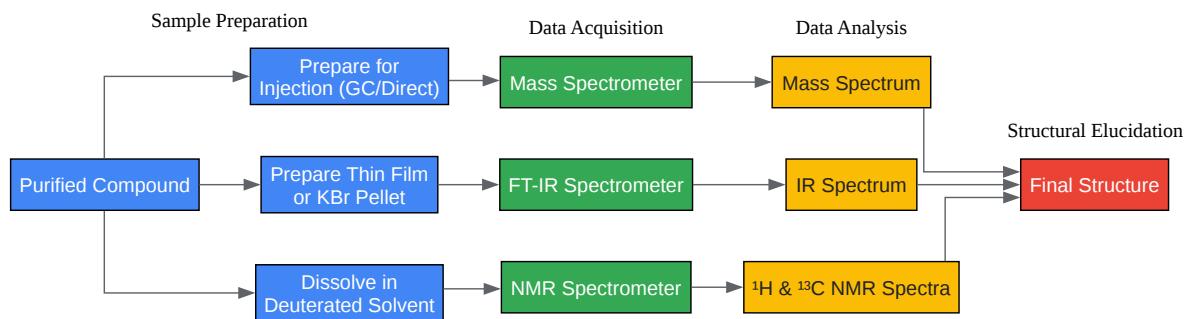
Sample Preparation: A sample of the purified **2-chloro-4-methoxypyridine** (typically 5-25 mg) is dissolved in a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for 1H NMR and 75 MHz or higher for ^{13}C NMR. For pyridine derivatives, data acquisition can be performed at room temperature.[\[1\]](#) A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method): A small amount of solid **2-chloro-4-methoxypyridine** is dissolved in a volatile organic solvent such as methylene chloride.[\[3\]](#) A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[\[3\]](#)

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The salt plate with the sample film is placed in the instrument's sample holder. A background spectrum of the clean, empty salt plate is typically recorded first and subtracted from the sample spectrum. Data is collected over a standard wavenumber range (e.g., 4000-400 cm^{-1}).


Mass Spectrometry

Sample Introduction and Ionization: For a volatile compound like **2-chloro-4-methoxypyridine**, the sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). Electron Ionization (EI) is a common method for the analysis of small organic molecules. In this technique, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.[4]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). A detector then records the abundance of each ion.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **2-chloro-4-methoxypyridine**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. 2-Chloro-4-methoxypyridine | C6H6ClNO | CID 1991128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-4-methoxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097518#spectroscopic-data-nmr-ir-ms-of-2-chloro-4-methoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com